Dovitinib lactate

Catalog No.
S005570
CAS No.
915769-50-5
M.F
C₂₄H₂₉FN₆O₅
M. Wt
500.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dovitinib lactate

CAS Number

915769-50-5

Product Name

Dovitinib lactate

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate

Molecular Formula

C₂₄H₂₉FN₆O₅

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2

InChI Key

NOGSKCDVWBOZAQ-DJOSVPKASA-N

SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O

Synonyms

4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one 2-hydroxypropanoate hydra

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)NC(=C4C(=C5C(=NC4=O)C=CC=C5F)N)N3.O

Isomeric SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N/C(=C/4\C(=C5C(=NC4=O)C=CC=C5F)N)/N3.O

Mechanism of Action

Dovitinib lactate is a multi-targeted tyrosine kinase inhibitor, meaning it can bind to and inhibit several different RTKs. Some of the key targets include:

  • Flt-3: Plays a role in the development of some blood cancers [].
  • c-Kit: Involved in the growth and survival of various cell types, mutations in this gene are linked to some cancers [].
  • Fibroblast growth factor receptors (FGFRs): Important for cell growth, development, and angiogenesis (blood vessel formation) [].
  • Vascular endothelial growth factor receptors (VEGFRs): Critical for angiogenesis [].
  • Platelet-derived growth factor receptors (PDGFRs): Involved in cell growth and proliferation [].

By inhibiting these different targets, dovitinib lactate can potentially interfere with multiple signaling pathways essential for tumor growth and survival.

Anti-Cancer Effects

Dovitinib lactate has been investigated in pre-clinical studies and clinical trials for its potential to treat various cancers. Here are some examples:

  • Renal cell carcinoma (RCC): This type of kidney cancer can be resistant to other targeted therapies. Studies have explored dovitinib lactate as a potential treatment option for RCC patients who have not responded to other drugs.
  • Hepatocellular carcinoma (HCC): The most common type of liver cancer. Research suggests dovitinib lactate may inhibit the growth and spread of HCC by targeting multiple signaling pathways.
  • Gastrointestinal stromal tumors (GISTs): These are tumors that form in the digestive system. Dovitinib lactate is being investigated as a treatment option for GISTs that are resistant to imatinib, another targeted therapy drug.

Dates

Modify: 2023-09-13

Explore Compound Types